Vapreotide diacetate
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Overview
Description
Vapreotide diacetate is a synthetic analog of somatostatin, has analgesic activity most likely mediated through the blockade of neurokinin-1 receptor (NK1R), the substance P (SP)-preferring receptor.
Scientific Research Applications
Cancer and GI Disorders Treatment
Vapreotide diacetate, developed by Debiopharm under license from Tulane University, is being explored as a potential treatment for various conditions. Phase III trials are underway for its application in prostate cancer treatment. Additionally, its utility in treating acute bleeding from esophageal varices, acromegaly, gastrointestinal fistulae, AIDS-related and chemotherapy-induced diarrhea, and various neuroendocrine tumors is being investigated. It may also be effective for inducing hemostasis in acute hemorrhage of the upper gastrointestinal tract (Norman, 2000).
Targeted Drug Delivery and Tumor Therapy
Vapreotide has been used as a ligand for targeted drug delivery due to its high affinity to somatostatin receptors (SSTRs), which are overexpressed in many tumor cells. Vapreotide-modified core-shell type nanoparticles, co-encapsulating VEGF targeted siRNA and paclitaxel, have demonstrated significant tumor growth inhibition efficacy. The nanoparticles showed significant intracellular siRNA accumulation and VEGF downregulation in human breast cancer MCF-7 cells, suggesting its promise as a targeted tumor therapy (Feng et al., 2014).
Photothermal Therapy Efficacy
Vapreotide acetate has been used as a biotemplate to synthesize silver nanocages (Vap-AgNCs) for photothermal therapy. These Vap-AgNCs presented a wide and red-shifted absorption band, indicating their potential as an effective photothermal therapy agent, especially with their ability to induce HeLa cell death under laser irradiation (Zhu et al., 2018).
Transdermal Iontophoretic Delivery
The feasibility of delivering vapreotide via transdermal iontophoresis was evaluated, indicating therapeutic concentrations could be achieved using a patch. This suggests a potential non-invasive delivery method for vapreotide, making it more accessible for clinical applications (Schuetz et al., 2005).
Variceal Bleeding Treatment
Vapreotide has shown efficacy in controlling acute variceal bleeding and reducing the risk of recurrent bleeding and death, especially when started before endoscopy. It is easy to administer and has minor side effects, supporting the need for further trials to evaluate its use in acute variceal hemorrhage (Fortune et al., 2009).
Properties
CAS No. |
936560-75-7 |
---|---|
Molecular Formula |
C61H78N12O13S2 |
Molecular Weight |
1251.48 |
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1 |
InChI Key |
NSSGLJZEFUPZRE-QJHAWANGSA-N |
SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O.CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vapreotide diacetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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